N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
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Overview
Description
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine is a complex organic compound that features a unique structure combining a methoxyphenyl group, a methylindole moiety, and a methylpyridine unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the 2-methoxyphenyl and 2-methyl-1H-indol-3-yl intermediates These intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the coupling and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-pyridin-2-amine
- N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-chloropyridin-2-amine
Uniqueness
N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine is unique due to the specific combination of functional groups and the spatial arrangement of its molecular structure
Properties
Molecular Formula |
C23H23N3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C23H23N3O/c1-15-9-8-14-21(24-15)26-23(18-11-5-7-13-20(18)27-3)22-16(2)25-19-12-6-4-10-17(19)22/h4-14,23,25H,1-3H3,(H,24,26) |
InChI Key |
JSDTZFUVHPRMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=CC=C2OC)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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